1,4-Bis((vinyloxy)methyl)cyclohexane
Overview
Description
1,4-Bis((vinyloxy)methyl)cyclohexane is an organic compound with the molecular formula C12H20O2. It is a divinyl ether derivative of cyclohexane, characterized by the presence of two vinyloxy groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Scientific Research Applications
1,4-Bis((vinyloxy)methyl)cyclohexane has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of materials with unique properties.
Materials Science: This compound is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form cross-linked networks.
Biological Research: In biological studies, it serves as a building block for the synthesis of bioactive molecules and drug delivery systems.
Industrial Applications: It finds use in the manufacture of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
1,4-Bis((vinyloxy)methyl)cyclohexane may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It’s important to handle this chemical with appropriate safety measures, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .
Preparation Methods
1,4-Bis((vinyloxy)methyl)cyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-cyclohexanedimethanol with acetylene in the presence of a base, such as potassium hydroxide, to form the divinyl ether. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1,4-Bis((vinyloxy)methyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyloxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1,4-Bis((vinyloxy)methyl)cyclohexane involves its ability to undergo polymerization and cross-linking reactions. The vinyloxy groups can participate in radical or cationic polymerization, leading to the formation of three-dimensional networks. These networks enhance the mechanical and thermal properties of the resulting materials .
Molecular targets and pathways involved in its action include the interaction of the vinyloxy groups with initiators or catalysts that promote polymerization. The specific pathways depend on the type of polymerization process employed .
Comparison with Similar Compounds
1,4-Bis((vinyloxy)methyl)cyclohexane can be compared with other similar compounds, such as:
1,4-Cyclohexanedimethanol divinyl ether: Similar in structure but may differ in reactivity and applications.
1,4-Butanediol divinyl ether: Another divinyl ether with different chain length and properties.
Diethylene glycol divinyl ether: A divinyl ether with different ether linkages, affecting its polymerization behavior.
The uniqueness of this compound lies in its cyclohexane core, which imparts specific mechanical and thermal properties to the materials derived from it .
Properties
IUPAC Name |
1,4-bis(ethenoxymethyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSRQYYCSXZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1CCC(CC1)COC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
151543-64-5 | |
Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151543-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044604 | |
Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-75-6 | |
Record name | 1,4-Cyclohexanedimethanol divinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17351-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, 1,4-bis((ethenyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis[(vinyloxy)methyl]cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1r,4r)-1,4-bis[(ethenyloxy)methyl]cyclohexane; (1s,4s)-1,4-bis[(ethenyloxy)methyl]cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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